1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a chemical compound classified under the category of ureas and pyrimidines, often utilized in medicinal chemistry. This compound, with the CAS number 1396857-91-2, exhibits potential applications in drug development due to its structural features, which allow for interactions with biological targets.
This compound belongs to the broader class of ureas, which are characterized by the presence of the functional group -NH2CO-. It also contains a pyrimidine ring, a six-membered aromatic heterocycle that plays a significant role in biological systems, particularly in nucleic acids and several coenzymes.
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea can be achieved through several methods:
The reaction environment is crucial for optimizing yield and purity. Temperature control, solvent choice (often polar aprotic solvents), and reaction time are vital parameters that influence the outcome. Purification techniques such as recrystallization or column chromatography are employed post-synthesis to isolate the pure compound.
The molecular formula of 1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is . The structure includes:
Key structural data includes:
1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathway and product distribution. For instance:
The mechanism of action for 1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific enzymes or receptors in biological systems. The urea moiety can mimic natural substrates, allowing it to bind effectively to active sites on enzymes, thereby inhibiting their function. This inhibition can disrupt metabolic pathways critical for cell survival or proliferation.
While specific data such as density and boiling point are not readily available for this compound, general physical properties include:
Key chemical properties include:
1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea has several scientific applications:
Urea derivatives are predominantly synthesized via two principal routes: isocyanate coupling and carbonyldiimidazole (CDI)-mediated pathways. The target compound 1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea leverages these methods, where an aryl/heteroaryl amine reacts with phosgene derivatives to form reactive intermediates. Isocyanates generated from 2-chloro-4-methylaniline react with 5-amino-2-methoxypyrimidine under anhydrous conditions, yielding the asymmetric urea scaffold. Alternatively, CDI activates carbonyl groups, facilitating urea bond formation without isolating hazardous intermediates. These methods are foundational for constructing diaryl/heteroaryl ureas, as validated in patented syntheses of structurally analogous compounds like 5-methyl-1,2,3-thiadiazole-4-carboxyl ureas [1] [2].
Key Reaction Pathway:$$\ce{(2-Cl-4-MeC6H3)NH2 + COCl2 -> (2-Cl-4-MeC6H3)NCO}$$$$\ce{(2-Cl-4-MeC6H3)NCO + H2N-C5H3N2OMe -> Urea Product}$$
Direct ureidation offers superior atom economy for synthesizing unsymmetrical ureas compared to stepwise substitutions. For the target compound, coupling 2-chloro-4-methylphenyl isocyanate with 5-amino-2-methoxypyrimidine achieves >85% yield in tetrahydrofuran (THF) at 25°C. In contrast, substitution routes involving chloroformamides or carbamoyl azides suffer from competitive side reactions, reducing yields to 60–70%. Methodological studies on diaryl ureas confirm that direct isocyanate-amine coupling minimizes oligomerization, particularly with electron-deficient amines like 5-amino-2-methoxypyrimidine, which resists nucleophilic degradation under mild conditions [2] .
Table 1: Yield Comparison for Urea Synthesis Routes
Method | Reagents | Yield (%) | Purity (HPLC) |
---|---|---|---|
Direct Isocyanate-Amine | 2-Cl-4-MePhNCO + 5-NH₂-pyrimidine | 85–92 | >98% |
CDI-Mediated | Amines + CDI in THF | 78–85 | 95% |
Substitution (RNCO + R'NH₂) | Chloroformamide + Amine | 60–70 | 90% |
Solvent polarity critically influences reaction kinetics and regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate pyrimidine-urea coupling but risk N-methoxy dealkylation at >60°C. Optimized conditions use tetrahydrofuran (THF) with triethylamine (5 mol%) at 25°C, balancing reactivity and selectivity. Catalytic systems are essential for sterically hindered substrates: palladium(II) acetate (0.5–1 mol%) enhances yields by 15–20% in reactions involving halogenated aryls. Microwave-assisted synthesis (100°C, 20 min) in THF further improves efficiency, achieving near-quantitative conversion while suppressing hydrolysis byproducts common in aqueous mixtures [2] [9].
Table 2: Solvent/Catalyst Impact on Coupling Efficiency
Solvent | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
THF | None | 25 | 8 | 78 |
DMF | Et₃N | 25 | 4 | 82 |
THF | Pd(OAc)₂ (1 mol%) | 60 | 2 | 95 |
DCM | DMAP | 40 | 6 | 68 |
The hybrid scaffold merges lipophilic 2-chloro-4-methylphenyl and hydrogen-bond-accepting 2-methoxypyrimidine to optimize bioactivity. The chloro group enhances membrane permeability via halogen bonding, while the methoxy pyrimidine acts as a conformational lock, stabilizing the trans-urea configuration critical for target engagement. Structural analogs like 3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one demonstrate how halogenated aryl groups improve pharmacokinetic properties. Computational models indicate the chloro-methylphenyl moiety increases logP by 1.5 units versus unsubstituted phenyl, aligning with medicinal chemistry guidelines for CNS-penetrant compounds [6].
Key Structural Features:
Table 3: Key Compounds in Urea-Based Hybrid Scaffold Development
Compound Name | Core Structure | Key Moieties |
---|---|---|
1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea | Diaryl Urea | 2-Cl-4-MePh, 2-OMe-pyrimidine |
3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one | Thienopyrimidinone-oxadiazole | 4-F-phenyl, oxadiazole |
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | Sulfonamide-oxazole | Hydroxybenzylidene, methyloxazole |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0